2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have garnered significant attention due to their wide range of applications in pharmaceuticals, organic synthesis, and materials science . The unique structure of 1,2,3-triazoles imparts high chemical stability, aromatic character, and hydrogen bonding ability, making them valuable in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the following steps:
- Preparation of the alkyne precursor.
- Reaction of the alkyne with an azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
- Introduction of the amino and amide groups to complete the synthesis of the target compound.
Industrial Production Methods: Industrial production of 1,2,3-triazole derivatives, including this compound, often employs automated flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and amide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, leading to modulation of their activity . Additionally, the triazole ring can act as a bioisostere for amide bonds, enhancing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound with a similar triazole ring structure.
4-Amino-1,2,3-triazole: A derivative with an amino group at the 4-position.
1-Methyl-1H-1,2,3-triazole: A derivative with a methyl group at the 1-position.
Uniqueness: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is unique due to the presence of both amino and amide functional groups, which enhance its chemical reactivity and biological activity. The combination of these groups with the triazole ring provides a versatile scaffold for the development of novel compounds with diverse applications .
Properties
Molecular Formula |
C6H11N5O |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-amino-3-(1-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-3-4(9-10-11)2-5(7)6(8)12/h3,5H,2,7H2,1H3,(H2,8,12) |
InChI Key |
CVGKOZWJPGCXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.